
Eszopiclon D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eszopiclone D8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S(+)-enantiomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones. The deuterated form, Eszopiclone D8, is chemically similar but contains eight deuterium atoms, which can influence its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Eszopiclone D8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Investigated for its potential effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits in treating insomnia and other sleep disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a tool in drug metabolism studies.
Wirkmechanismus
Target of Action
Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .
Biochemical Pathways
Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .
Pharmacokinetics
Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .
Result of Action
Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .
Action Environment
The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .
Biochemische Analyse
Biochemical Properties
Eszopiclone D8 plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complexes at binding sites located near benzodiazepine receptors, which enhances the inhibitory effects of GABA and promotes sedation and sleep . The primary biomolecules it interacts with include the GABA-A receptor subunits, particularly the alpha-1, alpha-2, and alpha-3 subunits . These interactions result in the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.
Cellular Effects
Eszopiclone D8 influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell function by enhancing GABAergic neurotransmission, which leads to increased inhibitory signaling in the brain . This modulation of cell signaling pathways results in sedative and hypnotic effects. Additionally, eszopiclone D8 can impact gene expression related to GABA receptor subunits and other proteins involved in synaptic transmission . It also influences cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of eszopiclone D8 involves its binding to the GABA-A receptor complex. By binding to these receptors, eszopiclone D8 enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. Eszopiclone D8 does not directly activate the GABA-A receptors but modulates their response to GABA, resulting in its sedative and hypnotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eszopiclone D8 have been observed to change over time. The compound exhibits good stability and a relatively long half-life, which contributes to its sustained effects on sleep architecture . Over time, eszopiclone D8 maintains its efficacy in promoting sleep and reducing sleep latency. Prolonged use may lead to tolerance and a decrease in its effectiveness. Studies have shown that eszopiclone D8 can improve sleep spindles and memory consolidation in schizophrenia patients .
Dosage Effects in Animal Models
In animal models, the effects of eszopiclone D8 vary with different dosages. At lower doses, it effectively promotes sleep and reduces sleep latency without significant adverse effects . At higher doses, eszopiclone D8 can cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the sedative effects but increases the risk of adverse reactions .
Metabolic Pathways
Eszopiclone D8 is primarily metabolized in the liver through oxidation and demethylation pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1 . The major metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which are largely inactive. The incorporation of deuterium atoms in eszopiclone D8 can slow down the rate of metabolism, leading to prolonged drug action and reduced formation of potentially toxic metabolites .
Transport and Distribution
Eszopiclone D8 is rapidly absorbed following oral administration and achieves peak plasma concentrations within approximately one hour . It is weakly bound to plasma proteins (52-59%) and has a volume of distribution of about 89.9 liters . The compound is distributed throughout the central nervous system, where it exerts its pharmacological effects. The transport and distribution of eszopiclone D8 within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier effectively.
Subcellular Localization
Eszopiclone D8 primarily localizes to the synaptic membranes of neurons in the brain, where it interacts with GABA-A receptors . Its activity is concentrated in regions involved in sleep regulation, such as the thalamus and cortex. The subcellular localization of eszopiclone D8 is influenced by its binding to GABA-A receptor subunits and its modulation of chloride ion channels. This targeting to specific neuronal compartments is essential for its sedative and hypnotic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eszopiclone D8 involves the incorporation of deuterium atoms into the eszopiclone molecule. One common method is the catalytic hydrogenation of eszopiclone in the presence of deuterium gas. The process typically involves:
Starting Material: Eszopiclone
Catalyst: Palladium on carbon (Pd/C)
Deuterium Source: Deuterium gas (D2)
Solvent: Ethanol or another suitable solvent
Reaction Conditions: The reaction is carried out under a deuterium atmosphere at elevated pressure and temperature to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Eszopiclone D8 follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: To accommodate the increased volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Quality Control: Rigorous testing to ensure the correct incorporation of deuterium atoms and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Eszopiclone D8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of halogenated or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Zopiclone: The racemic mixture of which eszopiclone is the active S(+)-enantiomer.
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A pyrazolopyrimidine derivative with similar hypnotic properties.
Uniqueness of Eszopiclone D8:
Deuterium Incorporation: The presence of deuterium atoms in Eszopiclone D8 can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Enhanced Stability: Deuterium atoms can reduce the rate of metabolic degradation, potentially leading to longer-lasting effects.
Eszopiclone D8 represents a unique and valuable compound in both scientific research and therapeutic applications, offering insights into the effects of deuterium incorporation on drug properties and efficacy.
Eigenschaften
CAS-Nummer |
1093385-24-0 |
|---|---|
Molekularformel |
C17H9D8ClN6O3 |
Molekulargewicht |
396.86 |
Aussehen |
White Solid |
melting_point |
197-200 °C |
Reinheit |
0.95 |
Verwandte CAS-Nummern |
138729-47-2 (unlabelled) |
Synonyme |
[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |
Tag |
Zopiclone Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


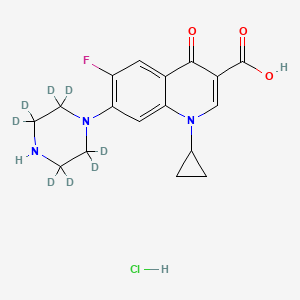
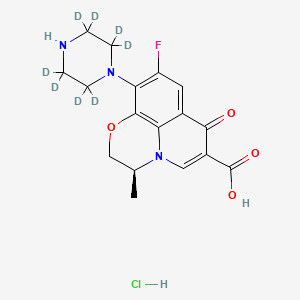
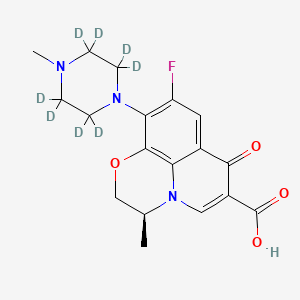
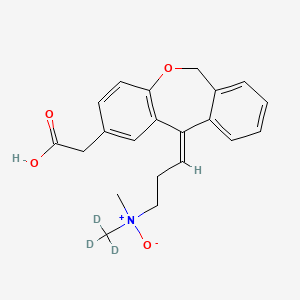
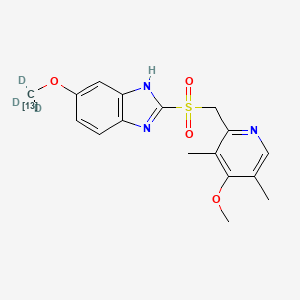
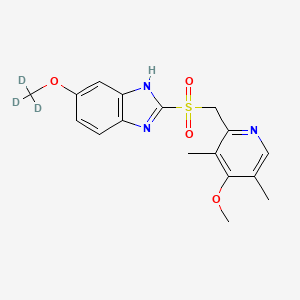
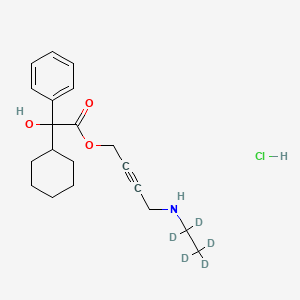
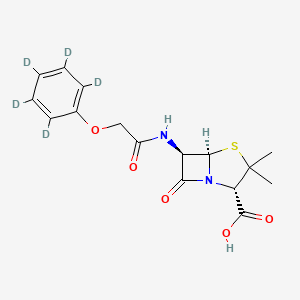
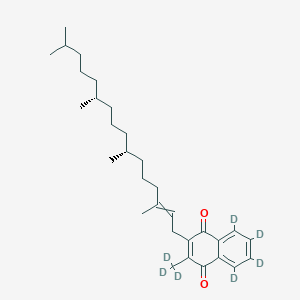
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)

